4-Bromophenylglyoxal hydrate

Description

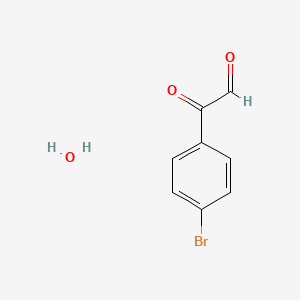

4-Bromophenylglyoxal hydrate (CAS: 80352-42-7) is a brominated aromatic glyoxal derivative with the molecular formula C₈H₇BrO₃ and an average molecular weight of 231.045 g/mol . Structurally, it features a glyoxal group (α-ketoaldehyde) attached to a para-brominated benzene ring, stabilized as a monohydrate. This compound is widely utilized in organic synthesis, particularly for:

- Peptide modification: Its bromine isotopic signature (≈50:50 ratio of ⁷⁹Br and ⁸¹Br) enables precise detection of citrullinated proteins via MALDI-TOF mass spectrometry .

- Heterocycle synthesis: Reacts with N-alkoxy-N’-arylureas in acetic acid to form diastereomeric imidazolidinones (e.g., 5-(4-bromophenyl)-3-n-butyloxy-4,5-dihydroxy-1-phenylimidazolidin-2-one) .

- Pharmaceutical intermediates: Used in Passerini reactions to synthesize isocoumarins and other bioactive molecules .

Its hydrate form enhances solubility in polar solvents, facilitating reactions in aqueous or acidic media.

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOONPDHKLYFDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Br.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-42-7 | |

| Record name | 4-Bromophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 4-bromophenylglyoxal hydrate with analogous phenylglyoxal derivatives:

Key Observations:

- Substituent Effects : Bromine (Br) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing electrophilicity of the glyoxal moiety. Methoxy (-OCH₃) is electron-donating, reducing reactivity .

- Isotopic Utility : 4-Bromo derivatives uniquely leverage bromine’s isotopic pattern for mass spectrometry .

- Hydrate Stability: Hydrated forms (e.g., 4-bromo, 4-CF₃) improve aqueous solubility compared to non-hydrated analogs like 4-fluorophenylglyoxal.

This compound

- Forms diastereomeric imidazolidinones with N-alkoxy-N’-arylureas (52 h, 26°C in acetic acid) .

- Participates in Passerini reactions with carboxylic acids and isonitriles to yield α-acyloxy amides .

3-Bromophenylglyoxal Hydrate

- Limited application data, but meta-substitution likely alters regioselectivity in cyclization reactions compared to para-bromo analogs.

4-Methoxyphenylglyoxal Hydrate

- Electron-donating methoxy group stabilizes intermediates in photochemical reactions, enabling light-driven syntheses .

4-(Trifluoromethyl)phenylglyoxal Hydrate

- Strong electron-withdrawing -CF₃ group accelerates nucleophilic additions but requires careful handling due to environmental and health risks .

4-Fluorophenylglyoxal

- Smaller substituent (F) allows sterically unhindered reactions, useful in synthesizing fluorinated aromatic aldehydes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.